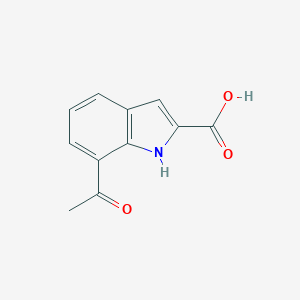

7-Acetyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)8-4-2-3-7-5-9(11(14)15)12-10(7)8/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCBXLRQUQSXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634633 | |

| Record name | 7-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133738-76-8 | |

| Record name | 7-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 7 Acetyl 1h Indole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety of 7-Acetyl-1H-indole-2-carboxylic acid

The carboxylic acid group (-COOH) at the C-2 position of the indole (B1671886) ring is a primary site for nucleophilic acyl substitution reactions. The electrophilicity of the carbonyl carbon in the carboxylic acid is influenced by the electron-donating nature of the adjacent indole ring. However, it readily undergoes reactions typical of carboxylic acids, most notably esterification and amidation.

Esterification: this compound can be converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com Another method involves the use of acetyl chloride in an alcohol solvent to form the desired ester. nih.gov

Amide Formation: The carboxylic acid can be activated to form amide bonds with primary or secondary amines. Direct reaction with an amine is generally unfavorable and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com More efficient methods involve the use of coupling reagents to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling agents and systems include:

Carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. mdpi.com

Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). nih.gov

Uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). mdpi.comnih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. tandfonline.comgoogle.com The resulting acid chloride reacts readily with amines, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. tandfonline.comyoutube.com

Reactivity of the Acetyl Group on the Indole Ring System

The acetyl group (-COCH₃) at the C-7 position offers another site for chemical modification. The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both positions.

Reduction: The carbonyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or completely reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Oxidation: Strong oxidizing agents can cleave the acetyl group, although this may also affect the indole ring.

Reactions at the α-Carbon: The methyl protons of the acetyl group can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) condensation), to extend the carbon chain.

Grignard Reactions: Addition of Grignard reagents to the acetyl carbonyl can produce tertiary alcohols. researchgate.net

The reactivity of the acetyl group is a key feature in the synthesis of various 3-acetylindole derivatives, which have shown a broad spectrum of biological activities. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Indole Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). researchgate.netwikipedia.org The delocalization of the nitrogen lone pair electrons into the ring system significantly increases its nucleophilicity. researchgate.net For unsubstituted indoles, the C-3 position is the most reactive site for electrophilic attack due to the ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. researchgate.netnih.gov

In this compound, the directing effects of the existing substituents must be considered:

Indole Nitrogen: The N-H group is strongly activating and directs electrophiles primarily to the C-3 position.

Carboxylic Acid Group (C-2): This group is electron-withdrawing and deactivating.

Acetyl Group (C-7): This group is also electron-withdrawing and deactivating.

Derivatization Strategies for Structural Modification and Functionalization

The functional groups on this compound serve as handles for extensive derivatization, enabling the synthesis of a wide array of structurally diverse compounds.

The indole nitrogen atom bears a slightly acidic proton that can be removed by a base to generate a nucleophilic indolide anion. researchgate.net This anion can then be reacted with various electrophiles to achieve N-substitution.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) can introduce an alkyl group onto the nitrogen atom. tandfonline.com

N-Acylation: Acylating agents like acid chlorides or anhydrides can be used to introduce an acyl group at the N-1 position. nih.gov This reaction can be facilitated by bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

As previously discussed, the C-2 carboxylic acid is an excellent starting point for the synthesis of amide and carboxamide derivatives. This is one of the most common derivatization strategies for indole-2-carboxylic acids, leading to compounds with significant biological activity. nih.gov The indole-2-carboxamide scaffold is considered a versatile synthetic handle for creating more complex polycyclic indole structures. rsc.org

The general approach involves coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents. nih.govnih.gov This strategy allows for the systematic modification of the substituent attached to the amide nitrogen, enabling the exploration of structure-activity relationships (SAR).

Table 1: Common Coupling Reagents for Indole-2-Carboxamide Synthesis

| Coupling Reagent/System | Amine | Base | Solvent | Reference |

|---|---|---|---|---|

| DCC, DMAP | Various amines | - | CH₂Cl₂ | nih.gov |

| EDCI, HOBt | Various amines | - | DCM or ACN | mdpi.com |

| HBTU, HOBt | Various amines | DIPEA | DMF | mdpi.com |

| BOP | Various amines | DIPEA | DCM | nih.gov |

| SOCl₂ (to form acid chloride) | Various amines | Pyridine | Chloroform | tandfonline.com |

DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; DCM: Dichloromethane; ACN: Acetonitrile (B52724); DMF: N,N-Dimethylformamide.

Introducing new alkyl or aryl groups onto the indole core can be achieved through several methods.

Friedel-Crafts Alkylation: As an electrophilic substitution reaction, alkylation is most likely to occur at the C-3 position. researchgate.net This reaction typically uses an alkyl halide and a Lewis acid catalyst.

Direct Arylation: Modern catalytic methods allow for the direct C-H arylation of indole rings. Palladium-catalyzed reactions, for example, can be used to form C-C bonds between the indole core and an aryl halide or other aryl source, often with regioselectivity. nih.gov

Modification of Existing Groups: The carboxylic acid at C-2 could potentially be converted to other functional groups that can participate in cross-coupling reactions (e.g., conversion to a halognated derivative for Suzuki or Sonogashira coupling). Similarly, the acetyl group at C-7 can be transformed, for example, into an enolate to react with alkylating agents.

These derivatization strategies highlight the versatility of this compound as a scaffold for medicinal chemistry and materials science, allowing for precise structural modifications to tune its chemical and biological properties.

Regioselective Functionalization of the Indole Core for Targeted Synthesis

The targeted synthesis of complex molecules derived from this compound hinges on the ability to selectively functionalize specific positions on the indole core. The inherent reactivity of the indole nucleus is significantly influenced by the electronic properties of its existing substituents: the electron-withdrawing carboxylic acid group at the C2 position and the acetyl group at the C7 position. These groups deactivate the ring towards classical electrophilic aromatic substitution but also provide handles for directing reactions to specific sites, enabling a regioselective approach to derivatization.

The indole ring generally undergoes electrophilic substitution most readily at the C3 position due to the electron-donating nature of the pyrrolic nitrogen. researchgate.netquimicaorganica.org However, the C2-carboxylic acid group diminishes the nucleophilicity of this position. Despite this deactivation, the C3 position remains a primary site for certain electrophilic substitutions. Concurrently, the indole nitrogen (N1) presents a key site for functionalization, typically through alkylation or acylation reactions under basic conditions. researchgate.net Functionalization of the benzenoid portion of the core (C4, C5, C6) is more challenging and often requires advanced synthetic strategies such as directed metalation.

N1-Position Functionalization

The nitrogen atom at the N1 position is a common and predictable site for regioselective modification. Deprotonation with a suitable base generates an indolide anion that readily reacts with various electrophiles. N-alkylation is a frequently employed strategy to introduce diverse substituents, which can modulate the molecule's steric and electronic properties. Studies on analogous indole-2-carboxylates have shown that N-alkylation can be achieved with high selectivity, avoiding competing reactions at other sites. mdpi.com For instance, the use of potassium hydroxide in acetone has proven effective for the N-alkylation of ethyl indole-2-carboxylate (B1230498), a process that can be controlled to yield either the N-alkylated ester or the corresponding N-alkylated carboxylic acid by adjusting the stoichiometry of the base and water. mdpi.com

Table 1: Representative N-Alkylation Reactions on the Indole-2-Carboxylate Scaffold

| Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Allyl bromide | aq. KOH / Acetone | 1-Allyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| Benzyl bromide | aq. KOH / Acetone | 1-Benzyl-1H-indole-2-carboxylic acid | High | mdpi.com |

| Amyl bromide | aq. KOH / Acetone | 1-Pentyl-1H-indole-2-carboxylic acid | Moderate | mdpi.com |

C3-Position Electrophilic Substitution

Despite the deactivating effect of the C2-carboxylic acid group, the C3 position remains the most electron-rich carbon on the indole core and is susceptible to attack by potent electrophiles. nih.gov Classic reactions that introduce functional groups at this position, such as the Vilsmeier-Haack and Mannich reactions, have been successfully applied to indole-2-carboxylate systems.

The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride and a disubstituted formamide (like DMF) to generate a Vilsmeier reagent, which acts as a mild electrophile to install a formyl group at the C3 position. nih.govmdpi.com This provides a versatile aldehyde handle for further synthetic transformations. Similarly, the Mannich reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde and a secondary amine, such as morpholine. nih.gov These reactions demonstrate the feasibility of selectively targeting the C3 position for C-C and C-N bond formation.

Table 2: C3-Functionalization of Substituted Indole-2-Carboxylates

| Reaction Type | Reagents | Product Type | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | nih.govmdpi.com |

| Mannich Reaction | Formaldehyde, Morpholine | Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylate | nih.gov |

Functionalization of the Benzenoid Ring

To overcome this, modern synthetic methods like directed metalation offer a powerful strategy for regioselective functionalization. nih.gov While not specifically documented for this compound itself, this approach is well-established for other heterocyclic systems, including the related 7-azaindole scaffold. nih.gov This strategy involves the use of a directing group, often installed at the N1 position, which chelates to an organolithium reagent and directs deprotonation to an adjacent ortho position (C2 or C7). In the context of the target molecule, a pre-existing group or a temporarily installed directing group could potentially facilitate selective metalation at the C6 position, allowing for the introduction of a wide range of electrophiles with high regiocontrol. Chelation-assisted C-H functionalization using transition metal catalysis is another advanced strategy that enables selective alkylation at challenging positions like C7. researchgate.net

Biological Activities and Mechanistic Research of 7 Acetyl 1h Indole 2 Carboxylic Acid and Its Analogs

Anti-inflammatory Properties and Elucidation of Related Biological Pathways

Indole-2-carboxylic acid derivatives have been investigated for their potential to mitigate inflammatory processes. Inflammation is a complex biological response involving various enzymes and signaling pathways, with cyclooxygenase (COX) and lipoxygenase (LOX) being key players in the metabolism of arachidonic acid to pro-inflammatory mediators. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit these enzymes. nih.gov

One area of research has focused on cysteinyl-leukotrienes (CysLTs), which are potent inflammatory lipid mediators involved in conditions like asthma and allergic rhinitis. nih.gov These mediators exert their effects through CysLT receptors, primarily CysLT1. Research has led to the discovery of novel indole-2-carboxylic acid derivatives that act as selective CysLT1 antagonists. For instance, the compound 17k (see table), an indole (B1671886) derivative, was identified as a highly potent and selective CysLT1 antagonist with an IC₅₀ value of 0.0059 µM. nih.gov Structure-activity relationship studies revealed that the indole-2-carboxylic acid moiety was essential for this antagonist activity. nih.gov

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT₁ Antagonism | 0.0059 µM | nih.gov |

Antimicrobial Properties and Proposed Mechanisms of Action

The search for novel antimicrobial agents is critical, and indole derivatives have emerged as a promising class of compounds. Indole-2-carboxamides, in particular, have demonstrated potent and selective activity against various mycobacterial species, including M. tuberculosis and non-tuberculous mycobacteria (NTM). nih.gov

The proposed mechanism of action for these compounds involves the inhibition of MmpL3, an essential transporter protein required for the translocation of mycolic acids to the mycobacterial cell envelope. nih.gov By targeting MmpL3, these indole-2-carboxamides disrupt the formation of this crucial outer layer, leading to bacterial death. The structure-activity relationship (SAR) for this class of compounds is quite specific; for example, a cyclooctyl substituent on the carboxamide nitrogen maintains potent activity against M. tuberculosis (MIC of 0.39 µg/mL), whereas smaller rings like cyclohexyl are not tolerated. nih.gov These compounds show selectivity for mycobacteria with no significant bactericidal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov

In another study, a novel carboxylic acid derived from Pseudomonas aeruginosa, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, exhibited strong antimicrobial potential against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It achieved a Minimum Inhibitory Concentration (MIC) of 0.64 µg/mL and a Minimum Bactericidal Concentration (MBC) of 1.28 µg/mL, indicating potent antibacterial action. nih.gov

Antioxidant Activities and Investigation of Radical Scavenging Mechanisms

Free radicals and oxidative stress are implicated in numerous diseases, making the development of antioxidant compounds a key therapeutic strategy. Indole derivatives, including indole-2-carboxylic acid, are known for their antioxidant properties. nih.govresearchgate.net The indole ring system can act as a radical scavenger, and the nature and position of substituents can significantly modulate this activity. nih.govresearchgate.net

The antioxidant mechanism of indoles often involves electron transfer (ET) to reduce radicals. nih.gov For example, melatonin, a well-known indole derivative, effectively scavenges hydroxyl radicals, forming a stable indolyl intermediate. nih.gov Studies on newly synthesized N-substituted indole-2-carboxylic acid derivatives and indole-2-carboxamides have shown that specific substitutions enhance antioxidant potential. researchgate.net For instance, among a series of tested compounds, compound 3g (an N-substituted derivative) and compounds 5b and 5c (carboxamides) exhibited notable antioxidant activity. researchgate.net

A study on a novel carboxylic acid from Pseudomonas aeruginosa also demonstrated significant antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, with an IC₅₀ value of 29.75 µg/mL, which was comparable to the standard antioxidant, ascorbic acid. nih.gov

| Compound | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | DPPH Radical Scavenging | 29.75 µg/mL | nih.gov |

Enzyme Inhibition Studies of Indole-2-carboxylic Acid Derivatives

The ability of indole-2-carboxylic acid derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. These compounds have been tailored to target various enzymes involved in different disease pathways.

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govacs.org Inhibiting FBPase is a promising strategy for treating type 2 diabetes by reducing excessive glucose production. nih.govdoi.orgwikipedia.org A number of indole-2-carboxylic acid derivatives have been developed as potent, allosteric inhibitors of FBPase. doi.orgnih.gov

Structure-activity relationship studies have shown that substitutions at various positions on the indole ring are crucial for inhibitory activity. For example, a series of 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated. doi.org Compound 14c , which has an isobutyl group at the 5-position, was identified as the most potent FBPase inhibitor in its series, with an IC₅₀ value of 0.10 µM. doi.org This highlighted that a small hydrophobic alkyl group at the 5-position is favorable for binding affinity. doi.org More recent work identified novel FBPase inhibitors with an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold, achieving IC₅₀ values in the submicromolar range. nih.govacs.org

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 14c (isobutyl at 5-position) | Human FBPase | 0.10 µM | doi.org |

| Compound 22f (N-acylsulfonamide at 3-position) | Human FBPase | Submicromolar | nih.gov |

| Compound 22g (N-acylsulfonamide at 3-position) | Human FBPase | Submicromolar | nih.gov |

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govnih.gov Inhibitors of tyrosinase are of great interest in cosmetics for skin brightening and in medicine for treating hyperpigmentation disorders. nih.gov Indole derivatives are particularly relevant as they are structurally related to natural intermediates in the melanin pathway, such as 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov

Synthetic indole derivatives have been designed to inhibit tyrosinase. nih.gov Research has shown that various carboxylic acids can inhibit tyrosinase through different mechanisms, including competitive and mixed-type inhibition. mdpi.com For instance, L-pyroglutamic acid acts as a competitive inhibitor of mushroom tyrosinase. mdpi.com While specific studies on 7-acetyl-1H-indole-2-carboxylic acid are limited, the structural resemblance of indole-2-carboxylic acids to melanin precursors provides a strong rationale for their investigation as tyrosinase inhibitors. nih.gov The design of these inhibitors often involves derivatization at multiple positions of the indole core to optimize interaction with the enzyme's active site. nih.gov

Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a membrane-bound zinc metalloenzyme. embopress.org It hydrolyzes the neurotransmitter N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate. embopress.orgnih.gov Over-activation of glutamate receptors can lead to neurotoxicity, so inhibiting GCPII is a therapeutic target for neurological disorders like neuropathic pain and stroke. embopress.orgnih.gov

A series of N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have been synthesized and identified as potent GCPII inhibitors. nih.gov These compounds, which contain carboxybenzyl or carboxyphenyl groups at the N-position, exhibited inhibitory activity in the nanomolar range (IC₅₀ values of 20–50 nM). nih.govnih.gov These indole-based compounds represent the first achiral inhibitors of GCPII, demonstrating that the enzyme's active site can accommodate ligands with significant structural differences from its natural substrate. nih.gov

COX-2 Inhibition by Indole Derivatives

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase-2 (COX-2), while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of cyclooxygenase-1 (COX-1). nih.gov A key strategy in modern drug design has been the development of selective COX-2 inhibitors.

Research has demonstrated that non-selective NSAIDs from the arylacetic acid and fenamic acid classes, which typically contain a carboxylic acid group, can be chemically modified into highly selective COX-2 inhibitors. nih.gov This transformation is often achieved by converting the carboxyl group into an amide. For instance, indomethacin (B1671933), an indole-based NSAID, was converted into various amide derivatives. nih.gov Two such indomethacin amides, compounds 7 and 19, were shown to be potent and selective COX-2 inhibitors and demonstrated significant anti-inflammatory properties in a rat footpad edema model. nih.gov

The kinetic studies of indomethacin phenethyl amide (compound 19) revealed that it acts as a slow, tight-binding inhibitor of COX-2. nih.gov The molecular basis for this selectivity stems from unique interactions at both the entrance and the apex of the COX-2 active site. nih.gov This approach of converting the carboxylic acid moiety of NSAIDs represents a general and effective strategy for creating a new class of potent and selective COX-2 inhibitors. nih.gov

Table 1: Inhibition of COX-2 Activity by Indomethacin Analogs in Intact Macrophage Cells

| Compound | IC₅₀ (μM) for PGD₂ Production |

|---|---|

| Indomethacin | 0.01 |

| Indomethacin Amide (7) | 0.009 |

| Indomethacin Ester (8) | 0.2 |

| Indomethacin Amide (19) | 0.04 |

| Meclofenamic Acid | 0.06 |

| Meclofenamate Amide (25) | 0.2 |

| Meclofenamate Amide (31) | 0.12 |

Data sourced from reference nih.gov.

HIV-1 Integrase Strand Transfer Inhibition by Indole-2-carboxylic Acid Scaffolds

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the viral life cycle, making it a prime target for antiviral therapy. mdpi.comnih.gov Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this enzyme's function. rsc.orgnih.gov However, the emergence of drug-resistant mutations necessitates the discovery of new inhibitor scaffolds. mdpi.comnih.gov

Through molecular docking and virtual screening, the indole-2-carboxylic acid structure was identified as a potent scaffold for developing new INSTIs. mdpi.comnih.gov Research has shown that the indole nucleus and the C2 carboxyl group can effectively chelate the two magnesium ions (Mg²⁺) within the integrase's active site. rsc.orgnih.gov

Structural optimization of this scaffold has led to the development of highly potent derivatives. For example, compound 20a , derived from further optimization of an initial hit (compound 3 ), demonstrated a significantly increased inhibitory effect on integrase, with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Binding mode analysis revealed that adding a long branch at the C3 position of the indole core enhanced interactions with a hydrophobic cavity near the enzyme's active site. mdpi.comnih.gov Another derivative, 17a , which featured a halogenated benzene (B151609) ring at the C6 position, also showed marked integrase inhibition with an IC₅₀ of 3.11 μM, attributed to a π–π stacking interaction with the viral DNA. rsc.orgnih.gov These findings underscore the potential of the indole-2-carboxylic acid scaffold for creating novel HIV-1 INSTIs. mdpi.comnih.govrsc.orgnih.gov

Table 2: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Compound 20a | 0.13 mdpi.comnih.gov |

| Compound 17a | 3.11 rsc.orgnih.gov |

Receptor Modulation and Ligand Binding Studies

Derivatives of this compound have been central to studies on receptor modulation, demonstrating a wide range of activities across different receptor systems.

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor, possesses an allosteric binding site that can be targeted by small molecules to modulate receptor activity. nih.govunc.edurealmofcaring.org This offers a therapeutic alternative to direct-acting (orthosteric) agonists and antagonists, potentially avoiding some of their associated side effects. unc.edu

The first small molecules identified as allosteric modulators of the CB1 receptor were a series of indole-2-carboxamide derivatives developed by Organon: Org 27569 , Org 27759 , and Org 29647 . nih.govrealmofcaring.org These compounds were found to bind to an allosteric site on the CB1 receptor. nih.gov In binding assays, they displayed positive cooperativity with agonists, significantly increasing the binding of the CB1 agonist [³H]CP 55,940. nih.govrealmofcaring.org Conversely, they showed negative binding cooperativity with inverse agonists. nih.govrealmofcaring.org

Despite enhancing agonist binding, these compounds functionally act as insurmountable antagonists, reducing the maximum effect (Emax) of CB1 agonists in functional assays. nih.govrealmofcaring.org This unique pharmacological profile highlights the complexity of allosteric modulation. Subsequent structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide framework is an excellent scaffold for developing CB1 receptor allosteric modulators. nih.gov

NMDA Receptor Antagonism at the Glycine (B1666218) Site

The N-methyl-D-aspartate (NMDA) receptor is a critical ion channel in the central nervous system, and its activity is potentiated by the co-agonist glycine. nih.gov The glycine binding site on the NMDA receptor is a key therapeutic target for conditions involving excitotoxicity, such as stroke and epilepsy. nih.gov

Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist of glycine's potentiation effect at the NMDA receptor. nih.gov It effectively blocks the NMDA-gated current, and in environments with low glycine levels, it can completely inhibit the receptor's response to NMDA. nih.gov

Further research into derivatives of 4,6-dichloroindole-2-carboxylic acid has led to the identification of highly potent antagonists for the glycine site. ttuhsc.edu By introducing various substituents at the C-3 position of the indole ring, researchers found that compounds with a hydantoin (B18101) substituent were particularly promising, yielding antagonists with nanomolar affinity. ttuhsc.edu These findings confirm that the indole-2-carboxylic acid backbone is a key pharmacophore for targeting the NMDA receptor's glycine site. ttuhsc.edu

PPARγ Modulation by Indole-2-carboxylic Acid Derivatives

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a primary target for drugs used to treat type 2 diabetes, such as the thiazolidinediones. nih.govnih.gov Ligands that activate PPARγ can improve insulin (B600854) sensitivity and have other beneficial metabolic effects. nih.gov

A series of novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators. nih.gov These compounds act as partial agonists. One such compound, referred to as compound 5 in a study, was tested in a db/db mouse model of type 2 diabetes and was found to reduce hyperglycemia at exposures comparable to the well-known PPARγ agonist, rosiglitazone. nih.gov Additionally, a reversible modulator for the PPARγ ligand-binding domain, Compound (R)-2n , was identified with an IC₅₀ of 41 nM and showed anti-diabetic effects in mouse models. medchemexpress.com The discovery of indole-2-carboxylic acid derivatives as PPARγ modulators presents a promising avenue for developing new treatments for metabolic diseases. nih.govgoogle.com

Targeting 14-3-3η Protein by 1H-indole-2-carboxylic acid derivatives

The 14-3-3 proteins are a family of hub proteins that regulate the function of numerous other proteins by binding to them, often in a phosphorylation-dependent manner. nih.gov The stabilization of specific 14-3-3 protein-protein interactions (PPIs) has emerged as a novel therapeutic strategy, particularly in cancer research. nih.govuco.edunih.gov

A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized to target the 14-3-3η isoform for the potential treatment of liver cancer. uco.edunih.gov Through structural optimization, compound C11 was identified as having a relatively high affinity for 14-3-3η. This compound exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. uco.edunih.gov Mechanistic studies revealed that C11 exerts its anti-proliferative effects by binding to a key domain involved in the PPIs between 14-3-3η and its partner proteins. uco.edu This work demonstrates the potential of using 1H-indole-2-carboxylic acid derivatives as "molecular glues" to stabilize protein complexes for therapeutic benefit. uco.edunih.gov

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)

Derivatives of indole-2-carboxylic acid have demonstrated significant potential as antiviral agents against several challenging pathogens, including Human Immunodeficiency Virus (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Research has identified indole-2-carboxylic acid as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov The core structure, particularly the indole nucleus and the C2 carboxyl group, has been shown to effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme, a critical step for viral replication. mdpi.comnih.gov Structural optimizations have led to the development of highly potent derivatives. For instance, compound 20a , which features a long branch on the C3 position of the indole core, exhibited a marked increase in integrase inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) value of 0.13 μM. mdpi.comnih.gov This enhancement is attributed to improved interaction with a hydrophobic cavity near the integrase's active site. mdpi.com Another derivative, 17a , which incorporates a C6 halogenated benzene ring, also showed significant inhibition of the integrase with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov

In the context of the COVID-19 pandemic, indole carboxylic acid derivatives have been investigated as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. nih.gov The position of the carboxylic acid on the indole ring was found to be a critical determinant of activity. nih.gov Studies on various ester derivatives of indole carboxylic acids revealed potent antiviral activity in VeroE6 cell-based assays. nih.gov

While much of the focus has been on HIV and SARS-CoV-2, the antiviral activity of indole-2-carboxylate (B1230498) derivatives extends to other viruses as well. A series of novel derivatives showed broad-spectrum antiviral capabilities, with specific compounds demonstrating notable activity against the Coxsackie B3 (Cox B3) virus and influenza A.

Table 1: Antiviral Activity of Selected Indole-2-Carboxylic Acid Analogs

Anticancer and Antitumor Activities of Indole-2-carboxylic Acid Derivatives

The structural versatility of the indole-2-carboxylic acid framework has been extensively exploited in the discovery of novel anticancer agents targeting various malignancies through diverse mechanisms.

One promising strategy involves targeting the 14-3-3η protein, which is crucial for cancer development, particularly in liver cancer. nih.govmdpi.comnih.gov A series of 1H-indole-2-carboxylic acid derivatives were designed for this purpose, leading to the identification of compound C11 . nih.govmdpi.comnih.gov This compound demonstrated superior inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, and Hep 3B, and notably, against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.govmdpi.comnih.gov

Indole-2-carboxamides have also emerged as potent multi-target antiproliferative agents by inhibiting key protein kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2. nih.gov A designed set of these derivatives showed promising activity, with compound Va being the most potent, exhibiting a mean half-maximal growth inhibition (GI₅₀) value of 26 nM across tested cancer cell lines. nih.gov This compound also demonstrated significant inhibitory activity against EGFR with an IC₅₀ value of 71 nM. nih.gov

Furthermore, research into pediatric brain tumors has highlighted the potential of indole-2-carboxamides. mdpi.comrsc.org Compounds 8a, 8c, 8f, and 12c showed significant inhibitory activities against the viability and proliferation of pediatric glioblastoma KNS42 cells, with IC₅₀ values in the low micromolar range. rsc.org These compounds were also found to be selective towards tumor cells over non-neoplastic human fibroblast cells. rsc.org

Other approaches include the development of substituted-N-benzyl-1H-indole-2-carbohydrazides. Among a series of such compounds, derivative 4e displayed the highest cytotoxicity against MCF-7, A549, and HCT cancer cell lines, with an average IC₅₀ of 2 µM. nih.gov

Table 2: Anticancer and Antitumor Activity of Selected Indole-2-Carboxylic Acid Derivatives

Other Pharmacological Modulations (e.g., Anticonvulsant, Anti-platelet Aggregation)

Beyond antiviral and anticancer applications, indole-2-carboxylic acid derivatives have been investigated for a range of other pharmacological activities, including anticonvulsant and anti-platelet aggregation effects.

A series of tricyclic indole-2-carboxylic acid derivatives have been synthesized and evaluated for their anticonvulsant effects. nih.gov These compounds act as antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Specifically, derivative 3g (SM-31900) was identified as a highly active and selective glycine antagonist, demonstrating potent activity in both in vitro binding assays (Kᵢ = 1.0 nM) and in vivo mouse seizure models (ED₅₀ = 2.3 mg/kg, iv). nih.gov This compound also possesses favorable solubility in aqueous media. nih.gov Other indole derivatives have also shown appreciable anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. accscience.com

In the realm of cardiovascular disease, indole carboxylic acid analogues are being explored as inhibitors of platelet aggregation. mdpi.comnih.govnih.govnih.gov One approach targets the P2Y12 receptor, a key player in ADP-mediated platelet aggregation. unifi.itmdpi.com Phenolic compounds, a broad class that can include indole structures, are known to reduce platelet aggregation by decreasing the production of thromboxane (B8750289) B2 (TXB2). nih.gov The antiplatelet effects of aspirin, a standard therapy, are mediated by reducing thromboxane A₂ (TXA₂) production. nih.gov Novel non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone (NAH) subunit, which can be combined with an indole scaffold, have demonstrated potent inhibition of platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com

In vitro Assays for Efficacy Evaluation and Mechanistic Insights

A diverse array of in vitro assays is fundamental to evaluating the efficacy and elucidating the mechanisms of action of indole-2-carboxylic acid derivatives.

For antiviral research , enzyme inhibition assays are paramount. The activity of HIV-1 integrase inhibitors is commonly determined using specialized kits that measure the inhibition of the strand transfer step of integration. rsc.orgrsc.org Similarly, the potency of SARS-CoV-2 inhibitors is often assessed through assays targeting the viral 3CL protease. nih.gov Cell-based assays, using cell lines like VeroE6, are then employed to evaluate the compound's ability to prevent viral replication in a cellular context, with outcomes measured by techniques such as quantitative polymerase chain reaction (qPCR) and immunocytochemistry. nih.gov

In anticancer studies , initial screening for antiproliferative activity is typically conducted using cytotoxicity assays like the MTT assay across a panel of human cancer cell lines. To gain deeper mechanistic insights, researchers employ a variety of secondary assays. Flow cytometry can be used to analyze the cell cycle, revealing if a compound induces arrest at specific phases, such as the G1-S phase, which was observed for the 14-3-3η inhibitor C11. mdpi.comnih.gov Apoptosis assays, including trans-well and Annexin-V staining, determine if the compound induces programmed cell death. mdpi.comnih.gov For agents targeting specific enzymes, kinase inhibition assays (e.g., for EGFR, CDK2) are used to quantify inhibitory potency (IC₅₀ values). nih.govpharmacophorejournal.com Western blot analysis helps to confirm the modulation of target protein expression levels, such as the reduction of ER-α protein by certain indole-tetrazole derivatives in breast cancer cells.

For other pharmacological activities , specific functional assays are required. Anti-platelet activity is evaluated in vitro using platelet-rich plasma (PRP) assays, where aggregation is induced by agents like ADP or arachidonic acid. mdpi.com The evaluation of receptor antagonists, such as those for the NMDA receptor, involves radioligand binding assays to determine binding affinity (Kᵢ) and functional assays like the adenylyl cyclase assay to measure intrinsic efficacy. nih.gov

To complement these experimental assays, in silico methods like molecular docking and molecular dynamics simulations are frequently used. mdpi.com These computational tools help predict the binding modes of compounds within the active sites of their target proteins, providing crucial insights for guiding further structural optimization. mdpi.com

Structure Activity Relationship Sar Studies on Indole 2 Carboxylic Acid Derivatives

Influence of Substituents on the Indole (B1671886) Ring System (Positions 3, 5, 7) on Biological Activity

The biological activity of indole-2-carboxylic acid derivatives is significantly modulated by the nature and position of substituents on the indole ring.

Position 3: Modifications at the 3-position of the indole ring have been shown to be critical for the activity of certain compounds. For instance, in a series of CysLT1 receptor antagonists, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group at this position was found to be a necessary pharmacophore. nih.gov Furthermore, the introduction of α,β-unsaturated amide moieties at position 3 was also identified as an important factor for antagonist activity. nih.gov In the context of HIV-1 integrase inhibitors, the introduction of a long branch on the C3 position of the indole core enhanced the interaction with a hydrophobic cavity near the active site of the enzyme, leading to increased inhibitory activity. nih.gov Specifically, modifying the length and size of the C3 substituent can improve interactions with key amino acid residues like Tyr143 and Asn117. mdpi.com

Position 5: The 5-position of the indole ring is a key site for modification in the development of various bioactive compounds. For cannabinoid receptor 1 (CB1) allosteric modulators, the presence of a chloro or fluoro group at the C5 position was shown to enhance modulation potency. nih.gov

Position 7: Substitutions at the 7-position have also been explored to optimize biological activity. In the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), modifications at the 7-position were found to have limited favorable outcomes. sci-hub.se While a 7-methoxy substituted compound retained some inhibitory activity, removal of the 7-fluorine atom or replacement with other electron-donating or electron-withdrawing groups led to a loss of activity. sci-hub.se However, in another study on CysLT1 antagonists, a methoxy (B1213986) group at the 7-position was found to be the most favorable among the tested substituents. nih.gov

The following table summarizes the influence of substituents at various positions on the indole ring on the biological activity of indole-2-carboxylic acid derivatives.

| Position | Substituent | Biological Target/Activity | Effect on Activity |

| 3 | (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl | CysLT1 Receptor Antagonist | Essential for activity nih.gov |

| 3 | α,β-unsaturated amide moieties | CysLT1 Receptor Antagonist | Important for activity nih.gov |

| 3 | Long alkyl or benzyl (B1604629) ether branches | HIV-1 Integrase Inhibitor | Increased inhibitory activity nih.govmdpi.com |

| 5 | Chloro or Fluoro | CB1 Receptor Allosteric Modulator | Enhanced potency nih.gov |

| 7 | Methoxy | CysLT1 Receptor Antagonist | Favorable for activity nih.gov |

| 7 | Fluoro, Chloro, Methyl, Cyano, Nitro | IDO1/TDO Dual Inhibitor | Loss of or limited activity sci-hub.se |

Impact of Carboxylic Acid and Acetyl Group Modifications on Pharmacological Profiles

The carboxylic acid group at the 2-position of the indole ring is a crucial functional group for the biological activity of many derivatives.

Carboxylic Acid Group: The presence of the carboxylic acid at the C2 position is often essential for activity. In the development of CysLT1 receptor antagonists, the removal of the indole-2-carboxylic acid moiety resulted in a significant decrease in potency, demonstrating its necessity. nih.gov Similarly, for HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were observed to chelate with two Mg2+ ions within the active site of the enzyme, highlighting the importance of this functional group for binding. nih.govrsc.org The acidic nature of the carboxylic acid group can also enhance water solubility, which is a critical factor for the bioavailability of a drug. researchgate.net However, in some cases, the carboxylic acid is esterified to improve cell permeability, and then hydrolyzed by intracellular esterases to release the active acid form. mdpi.comnih.gov

Acetyl Group: The acetyl group, often introduced at various positions of the indole ring, can also significantly influence the pharmacological profile. For instance, in the synthesis of CB1 receptor allosteric modulators, a Friedel-Crafts acylation was used to introduce an acetyl group at the 3-position of a 5-chloro-1H-indole-2-carboxylate intermediate. nih.gov This modification was part of a synthetic route to generate compounds with enhanced modulatory activity. nih.gov In another study, a 6-acetamido substituent on the indole ring was found to be favorable for increasing the inhibitory activity against IDO1 and TDO, likely by contributing to binding through hydrogen bonds. sci-hub.se

The table below details the impact of modifications to the carboxylic acid and acetyl groups on the pharmacological profiles of indole-2-carboxylic acid derivatives.

| Functional Group | Modification | Biological Target/Activity | Impact on Pharmacological Profile |

| Carboxylic Acid | Removal | CysLT1 Receptor Antagonist | Significant decrease in potency nih.gov |

| Carboxylic Acid | Esterification | HIV-1 Integrase Inhibitor | Prodrug strategy to improve cell permeability mdpi.comnih.gov |

| Acetyl Group (at C3) | Introduction | CB1 Receptor Allosteric Modulator | Intermediate in the synthesis of active modulators nih.gov |

| Acetamido Group (at C6) | Introduction | IDO1/TDO Dual Inhibitor | Increased inhibitory activity sci-hub.se |

Role of N-Substituents on the Indole Core in Modulating Biological Activity

Substitution at the nitrogen atom of the indole core (N1-position) provides another avenue to modulate the biological activity of indole-2-carboxylic acid derivatives. The introduction of various substituents at this position can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

For instance, in the development of anti-tuberculosis agents, a series of N-rimantadine-indoleamide derivatives were synthesized. nih.gov These compounds, bearing a bulky rimantadine (B1662185) substituent on the amide nitrogen linked to the C2-carboxyl group, exhibited potent anti-TB activity. nih.gov This highlights that while not a direct N1-substituent on the indole, the nature of the group attached to the C2-carboxamide is critical.

In the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), new indolylarylsulfone derivatives bearing nitrogen-containing substituents at the indole-2-carboxamide were synthesized. nih.gov These modifications led to compounds with potent activity against wild-type and mutant HIV-1 strains. nih.gov

The synthesis of indole and pyrrole (B145914) carboxamides based on amino acids has also been explored, where the amino acid moiety is coupled to the C2-carboxyl group. arkat-usa.org This approach allows for the introduction of diverse functionalities, and the resulting compounds have been screened for activity against yeasts. arkat-usa.org

| N-Substituent Type (on C2-carboxamide) | Example Substituent | Biological Target/Activity | Effect on Activity |

| Adamantane derivative | Rimantadine | Mycobacterium tuberculosis | Potent anti-TB activity nih.gov |

| Nitrogen-containing groups | Various | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and mutant strains nih.gov |

| Amino acid derivatives | L-alanine methyl ester, L-valine ethyl ester | Yeast | Potential antifungal activity arkat-usa.org |

Optimization of Linker Lengths and Peripheral Substituents in Derivatized Indoles

The optimization of linker lengths and peripheral substituents is a key strategy in the design of potent and selective indole-based therapeutic agents.

Linker Length: The length of a linker connecting the indole core to a peripheral group can significantly impact biological activity. In the development of HIV-1 integrase inhibitors, it was found that a longer linker between the indole scaffold and a peripheral benzylamine (B48309) group at the C6 position weakened the inhibitory activity. rsc.org This suggests that an optimal linker length is crucial for proper orientation and binding within the active site.

Structure-affinity relationship studies on serotonin (B10506) 5-HT2A receptor antagonists have shown that the substituents in the 2-imidazolidinone ring system, which acts as a peripheral group, are important for high affinity and selectivity. researchgate.net

| Linker/Peripheral Group | Modification | Biological Target/Activity | Effect on Activity |

| Linker at C6 of indole | Increased length | HIV-1 Integrase Inhibitor | Weakened inhibitory activity rsc.org |

| N-heterocyclic linkers | Pyrrole-2,5-dicarboxylate, Imidazolinone | Various (e.g., anti-HSV-I) | Defines the class and biological activity of bis-indole alkaloids rsc.org |

| Peripheral 2-imidazolidinone ring | Substituents on the ring | Serotonin 5-HT2A Receptor Antagonist | Important for high affinity and selectivity researchgate.net |

Correlation between Specific Chemical Structures and Diverse Pharmacological Profiles

The indole-2-carboxylic acid scaffold is a privileged structure that has been incorporated into molecules targeting a wide range of biological systems, leading to diverse pharmacological profiles.

For example, indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor, suggesting its potential role in modulating excitotoxicity. nih.gov

Derivatives of indole-2-carboxylic acid have been developed as potent dual inhibitors of IDO1 and TDO, enzymes involved in tumor immunotherapy. sci-hub.senih.gov In this context, a 6-acetamido-indole-2-carboxylic acid derivative was found to be a potent dual inhibitor. nih.gov

Furthermore, indole-2-carboxamides have been investigated as anti-tuberculosis agents, with N-rimantadine derivatives showing promising activity. nih.gov They have also been explored as cannabinoid receptor 1 (CB1) allosteric modulators, where substitutions on the indole and phenyl rings are crucial for activity. nih.gov

In the field of antiviral research, indole-2-carboxylic acid derivatives have been designed as HIV-1 integrase inhibitors. nih.govrsc.orgnih.govrsc.org The core structure chelates essential magnesium ions in the enzyme's active site, and modifications to the indole ring can enhance interactions with the viral DNA. rsc.orgrsc.org

The table below illustrates the correlation between specific structural features of indole-2-carboxylic acid derivatives and their diverse pharmacological profiles.

| Core Structure/Key Substituents | Pharmacological Profile | Example Application |

| Unsubstituted Indole-2-carboxylic acid | NMDA receptor antagonist | Modulation of excitotoxicity nih.gov |

| 6-Acetamido-indole-2-carboxylic acid | IDO1/TDO dual inhibitor | Cancer immunotherapy sci-hub.senih.gov |

| N-Rimantadine-indole-2-carboxamide | Anti-tuberculosis agent | Treatment of tuberculosis nih.gov |

| 5-Chloro-3-alkyl-indole-2-carboxamide with substituted phenyl | CB1 receptor allosteric modulator | Neurological disorders |

| Indole-2-carboxylic acid with C6 halogenated benzene (B151609) ring | HIV-1 integrase inhibitor | Antiviral therapy rsc.orgrsc.org |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations for indole-2-carboxylic acid derivatives have been instrumental in understanding how these compounds interact with various protein targets. Although specific studies on 7-Acetyl-1H-indole-2-carboxylic acid are not widely available, research on closely related analogs provides a predictive framework for its binding behavior.

For instance, studies on the parent compound, indole-2-carboxylic acid, and its derivatives show that the indole (B1671886) nucleus and the C2 carboxyl group are critical for binding. These moieties often participate in key interactions such as chelating metal ions within an enzyme's active site, as seen in studies with HIV-1 integrase. For example, the carboxyl group can form strong coordinate bonds with two Mg²⁺ ions, a common feature in the active sites of polymerases and integrases.

In the case of 7-substituted indole-2-carboxylic acids, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), docking studies reveal the formation of specific polar hydrogen bonds and hydrophobic interactions within the binding cavity of target proteins like human placental aromatase. The substituent at the 7-position can significantly influence the orientation of the molecule within the binding pocket, potentially forming additional interactions with nearby amino acid residues. The binding mode for 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase has also been predicted using docking algorithms. These studies collectively suggest that this compound would likely engage in a combination of hydrogen bonding via its carboxylic acid and indole N-H groups, and potential hydrophobic or π-stacking interactions involving the bicyclic indole ring system.

Table 1: Predicted Interaction Types for Indole-2-Carboxylic Acid Derivatives with Protein Targets

| Compound Class | Protein Target Example | Key Interacting Groups | Predicted Interaction Types |

|---|---|---|---|

| Indole-2-carboxylic acids | HIV-1 Integrase | Indole nucleus, C2-carboxyl | Metal chelation (Mg²⁺), Hydrogen bonding |

| 7-substituted Indole-2-carboxylic acids | Human Placental Aromatase | C2-carboxyl, Indole N-H, 7-substituent | Hydrogen bonding, Hydrophobic interactions |

Binding affinity, often quantified by the binding free energy (ΔG) or inhibition constants (IC₅₀), represents the strength of the ligand-receptor interaction. Lower binding energy values indicate a more stable and favorable interaction.

Computational docking studies on various indole-2-carboxylic acid derivatives have estimated these energies to predict their potency. For a derivative of indole-2-carboxylic acid targeting HIV-1 integrase, the binding free energy was calculated to be -10.37 kcal/mol. In other studies involving different derivatives targeting human DNA topoisomerase II, calculated binding energies ranged from -7.25 to -9.29 kcal/mol. These values are indicative of strong and stable binding to the protein targets.

Table 2: Examples of Calculated Binding Energies for Indole Derivatives

| Compound/Derivative | Target Protein | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Indole-2-carboxylic acid derivative | HIV-1 Integrase | -10.37 |

| Dihydrothiouracil-Indenopyridopyrimidine 1H | DNA Topoisomerase II | -7.9 |

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of a molecule. These methods are used to predict molecular geometries, electronic distributions, and spectroscopic properties.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For indole-2-carboxylic acid and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional structure.

Studies on the parent compound, indole-2-carboxylic acid, have identified its optimized bond lengths and angles. For example, the C-C bond lengths within the indole ring are typically between 1.37 Å and 1.46 Å. Conformational analysis of related molecules, like 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, has been performed using potential energy scans to identify the most stable conformer, which is crucial for subsequent docking and electronic structure analyses. The orientation of the carboxylic acid group relative to the indole ring is a key conformational feature. Investigations into carboxylic acids show a preference for the syn conformation in the gaseous phase, though the anti conformation can become more stable in aqueous solutions due to better solvent interactions. For this compound, similar computational approaches would be necessary to determine the preferred orientation of both the C2-carboxylic acid and the C7-acetyl groups.

Table 3: Selected Calculated Structural Parameters for Indole-2-Carboxylic Acid (Gas Phase)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (indole ring) | 1.376 - 1.460 Å |

| Bond Length | O-H (carboxyl) | ~0.968 Å |

The electronic properties of a molecule are key to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap) is an indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity.

For indole-2-carboxylic acid, DFT studies have shown that the HOMO is typically localized over the indole ring, while the LUMO is distributed across the entire molecule, including the carboxylic acid group. This distribution indicates that the indole ring is the primary site for electrophilic attack, while the molecule as a whole can accept electrons.

The Molecular Electrostatic Potential (MEP) map is another tool used to visualize the electronic distribution and predict reactivity. It maps the electrostatic potential onto the electron density surface. In a typical MEP map, regions of negative potential (colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atoms of the carboxyl and acetyl groups. Regions of positive potential (colored blue) are susceptible to nucleophilic attack, often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the indole ring.

Table 4: Calculated FMO Energies for Indole-2-Carboxylic Acid (ID2CA)

| Parameter | Solvent | Energy (eV) |

|---|---|---|

| E_HOMO | Gas | -6.21 |

| E_LUMO | Gas | -1.24 |

| E_gap | Gas | 4.97 |

| E_HOMO | Water | -6.32 |

| E_LUMO | Water | -1.35 |

Computational methods can predict vibrational (Infrared and Raman) and NMR spectra, which serve as a valuable complement to experimental data for structural confirmation. Theoretical vibrational frequencies are typically calculated using DFT, and the results are often scaled to correct for systematic errors.

For indole-2-carboxylic acid and related structures like 7-azaindole-3-carboxylic acid, detailed vibrational assignments have been made by comparing experimental spectra with DFT-calculated frequencies. Key vibrational modes include the O-H stretch of the carboxylic acid (typically broad and centered around 3000 cm⁻¹ in hydrogen-bonded dimers), the N-H stretch of the indole ring (around 3350-3450 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹). For this compound, an additional strong C=O stretching band for the acetyl group would be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated theoretically. The acidic proton of the carboxylic acid is expected to have a ¹H NMR chemical shift in the range of 10-13 ppm. Protons on the aromatic indole ring typically appear between 7 and 8 ppm. The methyl protons of the acetyl group would likely resonate further upfield. These theoretical predictions are crucial for confirming the molecular structure synthesized in the lab.

Prediction of Reactivity and Stability Parameters

The chemical reactivity and stability of a molecule can be effectively predicted using quantum chemical calculations, particularly through Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For the parent compound, indole-2-carboxylic acid, Density Functional Theory (DFT) calculations have been performed to determine these parameters. The HOMO is typically located on the electron-rich indole ring system, while the LUMO is more delocalized over the carboxylic acid group. This distribution facilitates an intramolecular charge transfer from the indole moiety to the carboxylic acid group upon electronic excitation.

Table 1: Calculated FMO Energies and Related Parameters for Indole-2-carboxylic acid (Gas Phase) Data presented for the parent compound, Indole-2-carboxylic acid, as a reference.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.67 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.54 |

| Global Hardness (η) | 2.335 |

| Chemical Potential (μ) | -3.875 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations are invaluable for exploring conformational sampling (the different shapes a molecule can adopt) and its binding dynamics with biological targets, such as proteins or enzymes.

The general process involves:

Docking: Initially, the molecule is computationally placed (docked) into the binding site of a target protein.

System Setup: The resulting complex is placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation: The forces on every atom are calculated, and the system is allowed to evolve over time, tracking the trajectory of each atom.

Analysis of these simulations can reveal crucial information, such as:

Binding Stability: Whether the molecule remains stably bound in the active site or dissociates. Root Mean Square Deviation (RMSD) is often calculated to measure the stability of the complex.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that stabilize the binding.

Conformational Changes: How the molecule and the protein change their shape upon binding to achieve an optimal fit.

These studies on analogous compounds demonstrate that MD simulations would be a critical tool to understand how this compound interacts with specific biological targets, providing insights into its mechanism of action at an atomic level. researchgate.net

Theoretical Studies of Allosteric Modulation Mechanisms

Allosteric modulation is a biological phenomenon where a molecule binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) active site. nih.gov This binding event causes a conformational change in the protein that alters the activity of the orthosteric site, either enhancing it (Positive Allosteric Modulation, PAM) or reducing it (Negative Allosteric Modulation, NAM). Indole-based structures are increasingly recognized as privileged scaffolds for designing allosteric modulators. nih.gov

Theoretical studies, including molecular docking and computational simulations, are essential for understanding the mechanisms of allosteric modulation. Indole-2-carboxamide derivatives, in particular, have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These studies have revealed key structural requirements for allosteric activity, such as the nature and position of substituents on the indole ring. nih.gov

A pertinent example is the study of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of the enzyme fructose-1,6-bisphosphatase (FBPase). researchgate.net In this research, computational docking was used to predict the binding mode of these 7-substituted indoles within the allosteric site of FBPase. These theoretical predictions help to rationalize the observed structure-activity relationships (SAR) and guide the design of more potent modulators. researchgate.net

For this compound, it can be hypothesized that the molecule could act as an allosteric modulator for certain protein targets. Theoretical studies would be the first step in exploring this potential. By docking the molecule into known allosteric sites of various proteins and performing subsequent molecular dynamics simulations, researchers could:

Identify potential protein targets.

Predict the binding pose and key interactions within the allosteric site.

Understand how its binding could induce conformational changes in the protein that affect the orthosteric site.

These computational approaches provide a foundational understanding of the complex mechanisms of allosteric modulation, paving the way for the rational design of novel therapeutic agents. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the characterization of 7-Acetyl-1H-indole-2-carboxylic acid, providing fundamental insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet significantly downfield, typically in the 10-13 ppm range, due to its acidic nature and potential for hydrogen bonding. princeton.edupressbooks.publibretexts.org The N-H proton of the indole (B1671886) ring would also likely appear as a broad singlet. Protons on the aromatic portion of the indole ring would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The protons of the acetyl group's methyl substituent would be observed as a sharp singlet further upfield.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the carboxylic acid carbonyl group is characteristically found in the 165-185 ppm region. pressbooks.pub The carbonyl carbon of the acetyl group would also appear in the downfield region. The sp²-hybridized carbons of the indole ring would generate signals in the 110-140 ppm range, while the methyl carbon of the acetyl group would be found at the upfield end of the spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |

| Indole N-H | Variable, broad | N/A |

| Aromatic C-H | 7.0 - 8.5 | 110 - 140 |

| Acetyl C=O | N/A | ~190 - 200 |

Infrared (IR) Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band that appears from 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding. pressbooks.puborgchemboulder.comlibretexts.orgechemi.com Superimposed on this are the C-H stretching bands.

Two distinct carbonyl (C=O) stretching absorptions are anticipated. The C=O stretch of the carboxylic acid group typically appears as a strong band between 1710 and 1760 cm⁻¹. pressbooks.puborgchemboulder.com The C=O stretch of the acetyl ketone group would also be found in this region, generally around 1680-1700 cm⁻¹. Additionally, the C-O stretching vibration of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region. orgchemboulder.com The N-H stretch of the indole ring usually appears as a sharp to moderately broad band around 3300-3500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Indole N-H | Stretch | 3300 - 3500 | Moderate |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| Acetyl C=O | Stretch | 1680 - 1700 | Strong |

| C-O | Stretch | 1210 - 1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the indole ring. The UV spectrum of indole derivatives typically exhibits multiple absorption bands due to π → π* transitions. researchgate.net For indole-2-carboxylic acid in water, four bands have been reported, which are influenced by the solvent and pH. researchgate.net The presence of the acetyl group on the indole ring of this compound would be expected to influence the position and intensity of these absorption maxima (λmax).

Mass Spectrometry (MS, ESI-HRMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In the mass spectra of carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺). libretexts.org For this compound, characteristic fragments would likely arise from the loss of the carboxylic acid group (decarboxylation) and cleavage of the acetyl group. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for the purification of this compound and for assessing its purity.

HPLC is a highly efficient technique for separating the target compound from reaction byproducts and starting materials. ptfarm.pl The purity of the final product is often determined by HPLC, with a high-purity sample showing a single, sharp peak. mdpi.comselleckchem.com The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

TLC is a simpler and faster chromatographic technique used to monitor the progress of a chemical reaction and for preliminary purity checks. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic identifier for a given compound in a specific solvent system.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₁H₉NO₃). A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. rsc.org

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₉NO₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 65.02% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.47% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.90% |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.61% |

| Total | | | | 203.197 | 100.00% |

Applications in Medicinal Chemistry and Drug Discovery Research

7-Acetyl-1H-indole-2-carboxylic acid as a Synthetic Building Block in Organic and Medicinal Chemistry

This compound is a valuable synthetic intermediate in the creation of more complex molecules with potential therapeutic applications. The indole-2-carboxylic acid moiety itself serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds. For instance, multicomponent reactions, such as the Ugi four-component reaction, have been employed with indole-2-carboxylic acid to generate diverse libraries of compounds. rug.nl This approach allows for the rapid assembly of complex molecules from simple, commercially available starting materials. rug.nl

The indole-2-carboxylic acid framework can be modified at various positions to explore structure-activity relationships (SAR). For example, substitutions at the 5- and 6-positions of the indole (B1671886) ring have been shown to influence the biological activity of the resulting derivatives. rug.nl The synthesis of derivatives often involves standard peptide coupling procedures, where the carboxylic acid group is activated and then reacted with an amine to form an amide bond. nih.gov This common synthetic transformation highlights the utility of this compound as a foundational element in the construction of new chemical entities.

Design and Discovery of Lead Compounds based on the Indole-2-carboxylic Acid Scaffold

The indole-2-carboxylic acid scaffold has proven to be a fruitful starting point for the design and discovery of novel lead compounds with therapeutic potential. A notable example is its use in the development of inhibitors for HIV-1 integrase, a crucial enzyme in the viral life cycle. rsc.orgnih.gov Through virtual screening and subsequent optimization, indole-2-carboxylic acid was identified as a promising scaffold for integrase inhibitors. nih.gov

Further structural modifications of the initial hits led to the discovery of more potent compounds. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole-2-carboxylic acid core resulted in a derivative with significantly improved inhibitory activity against HIV-1 integrase. rsc.org Molecular modeling studies revealed that the indole nucleus and the carboxylic acid group chelate with two magnesium ions in the active site of the enzyme, while the appended group can form additional interactions, such as π-π stacking with viral DNA. rsc.org These findings underscore the importance of the indole-2-carboxylic acid scaffold as a platform for developing new antiviral agents.

| Compound | Target | Activity (IC₅₀) | Key Structural Feature |